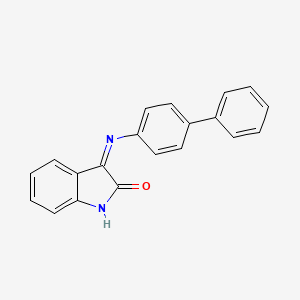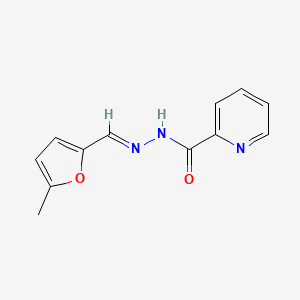
5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a benzylidene moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the benzylidene moiety.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism by which 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis. The diethylamino group and benzylidene moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N’-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(chloro)benzylidene)-2-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is unique due to the presence of the diethylamino group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature may contribute to its higher efficacy in biological applications, particularly in anticancer research .
Propriétés
Numéro CAS |
303065-97-6 |
|---|---|
Formule moléculaire |
C18H20BrN3O2 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
Clé InChI |
OBCNNIBSKCARQD-UDWIEESQSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11664893.png)
![17-(2-Nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11664895.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664901.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11664908.png)
![methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11664915.png)
![N-Cyclohexyl-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11664917.png)
![3-(4-isobutylphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664921.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)

methanone](/img/structure/B11664939.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)

